1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine is a fluorinated organic compound with the molecular formula C17H16F3N3O . It is a derivative of piperazine, a heterocyclic compound that is widely used in pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group and the benzoyl moiety imparts unique chemical properties to this compound, making it valuable in various scientific research applications.
Preparation Methods
The synthesis of 1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Suzuki–Miyaura coupling: This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction is used to introduce the trifluoromethyl group into the pyridine ring.
Benzoylation: The final step involves the benzoylation of the piperazine derivative to obtain the target compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or the benzoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl moiety may interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Benzoyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Lacks the benzoyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridine: Lacks the piperazine moiety, leading to different reactivity and applications.
Benzoylpiperazine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
The presence of both the trifluoromethyl group and the benzoyl moiety in this compound makes it unique and valuable for various research applications.
Properties
Molecular Formula |
C17H16F3N3O |
---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
phenyl-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)15-12-14(6-7-21-15)22-8-10-23(11-9-22)16(24)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
InChI Key |
ZHRQBGNIHLHOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.